molecular formula C20H27N5O B6776186 N-(4-cyclobutylphenyl)-4-ethyl-3-(1H-imidazol-2-yl)piperazine-1-carboxamide

N-(4-cyclobutylphenyl)-4-ethyl-3-(1H-imidazol-2-yl)piperazine-1-carboxamide

Cat. No.: B6776186
M. Wt: 353.5 g/mol
InChI Key: QBBXVZNMJKRQMV-UHFFFAOYSA-N
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Description

N-(4-cyclobutylphenyl)-4-ethyl-3-(1H-imidazol-2-yl)piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with an imidazole group, an ethyl group, and a cyclobutylphenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclobutylphenyl)-4-ethyl-3-(1H-imidazol-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the imidazole group and the cyclobutylphenyl group. Common reagents used in these reactions include imidazole, ethyl bromide, and cyclobutylbenzene. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to handle the complex synthesis steps efficiently. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the compound is produced consistently and meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyclobutylphenyl)-4-ethyl-3-(1H-imidazol-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

N-(4-cyclobutylphenyl)-4-ethyl-3-(1H-imidazol-2-yl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a tool for investigating biological pathways and interactions due to its unique structure.

    Medicine: Researchers explore its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-cyclobutylphenyl)-4-ethyl-3-(1H-imidazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(4-cyclobutylphenyl)-4-ethyl-3-(1H-imidazol-2-yl)piperazine-1-carboxamide can be compared with other similar compounds, such as:

  • N-(4-cyclobutylphenyl)-4-ethyl-3-(1H-imidazol-2-yl)piperazine-1-carboxylate
  • N-(4-cyclobutylphenyl)-4-ethyl-3-(1H-imidazol-2-yl)piperazine-1-carbamate

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities. The unique combination of substituents in this compound makes it distinct and valuable for specific research applications.

Properties

IUPAC Name

N-(4-cyclobutylphenyl)-4-ethyl-3-(1H-imidazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-2-24-12-13-25(14-18(24)19-21-10-11-22-19)20(26)23-17-8-6-16(7-9-17)15-4-3-5-15/h6-11,15,18H,2-5,12-14H2,1H3,(H,21,22)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBXVZNMJKRQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1C2=NC=CN2)C(=O)NC3=CC=C(C=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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